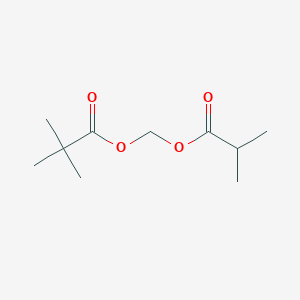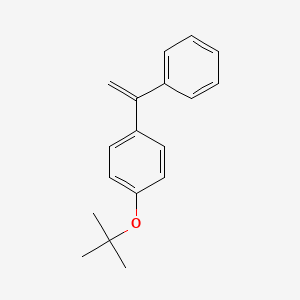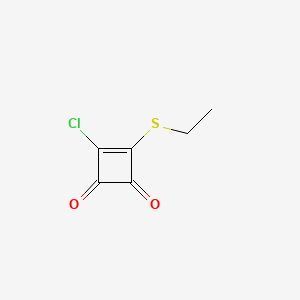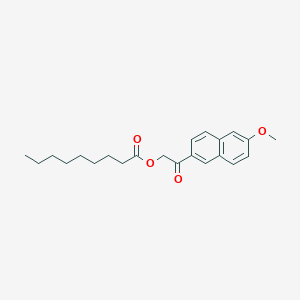![molecular formula C16H9NO6S B14280088 Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]- CAS No. 132067-77-7](/img/structure/B14280088.png)
Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]- is an organic compound that belongs to the class of benzoic acids It features a benzoic acid moiety linked to a benzopyran ring through a thioether linkage, with a nitro group and an oxo group attached to the benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]- typically involves the following steps:
Thioether Formation: The thioether linkage is formed by reacting a thiol compound with a halogenated benzoic acid derivative under basic conditions.
Oxidation: The oxo group is introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzopyran ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Electrophiles such as halogens, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioether linkage and oxo group also contribute to the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Similar in structure but lacks the benzopyran ring and thioether linkage.
3-Nitrobenzoic acid: Another nitrobenzoic acid derivative with different substitution patterns.
2-Hydroxy-3-nitrobenzoic acid: Contains a hydroxyl group instead of the thioether linkage.
Uniqueness
Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]- is unique due to its combination of a benzoic acid moiety, a benzopyran ring, a nitro group, and a thioether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
132067-77-7 |
|---|---|
Molecular Formula |
C16H9NO6S |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
2-(3-nitro-2-oxochromen-4-yl)sulfanylbenzoic acid |
InChI |
InChI=1S/C16H9NO6S/c18-15(19)10-6-2-4-8-12(10)24-14-9-5-1-3-7-11(9)23-16(20)13(14)17(21)22/h1-8H,(H,18,19) |
InChI Key |
REXCNWVTLBIVNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])SC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




dimethylsilane](/img/structure/B14280037.png)

![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)

![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)







